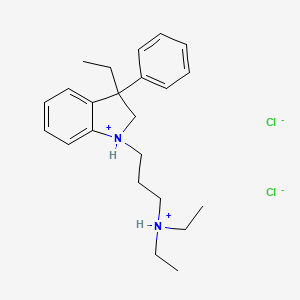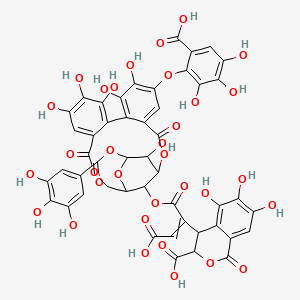
Repandusinic acid B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Repandusinic acid B is a hydrolysable tannin found in various medicinal plants, particularly in the genus Phyllanthus. This compound has garnered significant attention due to its potent antiviral properties, especially against hepatitis B virus. It is a natural product that has been studied for its potential therapeutic applications in treating liver diseases and other viral infections .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of repandusinic acid B involves complex organic reactions. Typically, it is extracted from natural sources such as Phyllanthus niruri. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The synthetic route may involve the hydrolysis of tannin precursors under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from plant sources. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, followed by purification steps such as column chromatography to isolate this compound in its pure form .
化学反应分析
Types of Reactions
Repandusinic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized tannins, reduced tannins, and substituted derivatives, which may have different biological activities and properties .
科学研究应用
Repandusinic acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of hydrolysable tannins and their derivatives.
Biology: It has been studied for its effects on various biological systems, including its antiviral, antibacterial, and antioxidant properties.
Medicine: this compound is being researched for its potential therapeutic applications in treating hepatitis B, HIV, and other viral infections. .
作用机制
Repandusinic acid B exerts its effects through multiple mechanisms:
Antiviral Activity: It inhibits viral enzymes such as reverse transcriptase and DNA polymerase, preventing viral replication.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Molecular Targets: The primary molecular targets include viral proteins and enzymes involved in viral replication and host cell pathways
相似化合物的比较
Similar Compounds
- Corilagin
- Geranin
- Ellagic Acid
Uniqueness
Repandusinic acid B stands out due to its potent antiviral activity, particularly against hepatitis B virus. While similar compounds like corilagin and geranin also exhibit antiviral properties, this compound has shown superior binding affinities and docking scores in computational studies, making it a more promising candidate for further drug development .
属性
CAS 编号 |
125445-50-3 |
|---|---|
分子式 |
C48H34O33 |
分子量 |
1138.8 g/mol |
IUPAC 名称 |
4-[1-carboxy-3-[[6-(6-carboxy-2,3,4-trihydroxyphenoxy)-7,8,11,12,13,22-hexahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-3-oxoprop-1-en-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
InChI |
InChI=1S/C48H34O33/c49-15-1-9(2-16(50)27(15)56)43(70)81-48-36(65)40-38(78-47(74)13(7-22(54)55)26-25-11(4-18(52)29(58)33(25)62)45(72)79-39(26)42(68)69)21(77-48)8-75-44(71)10-3-17(51)28(57)32(61)23(10)24-12(46(73)80-40)6-20(31(60)34(24)63)76-37-14(41(66)67)5-19(53)30(59)35(37)64/h1-7,21,26,36,38-40,48-53,56-65H,8H2,(H,54,55)(H,66,67)(H,68,69) |
InChI 键 |
MOXIBUYRLMGMJE-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)OC6=C(C(=C(C=C6C(=O)O)O)O)O)OC(=O)C(=CC(=O)O)C7C(OC(=O)C8=CC(=C(C(=C78)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


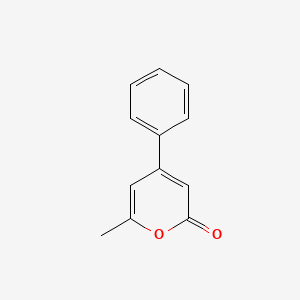
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)

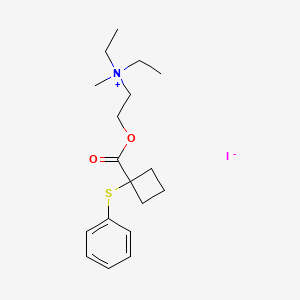
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
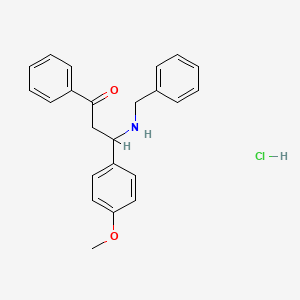
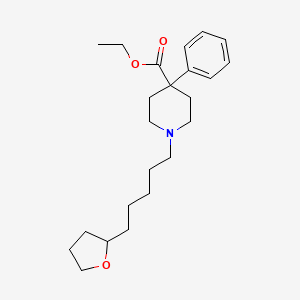
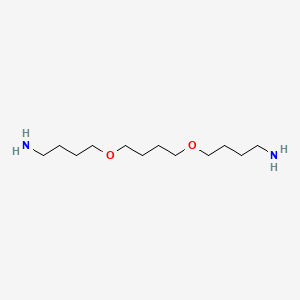
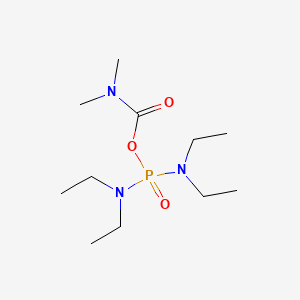
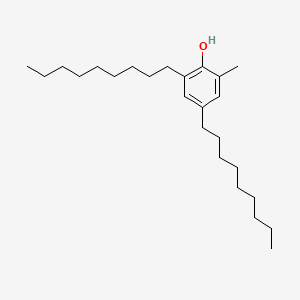
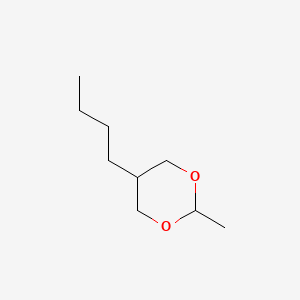

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
